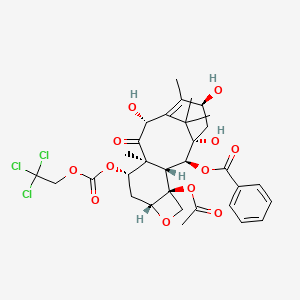
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is a derivative of baccatin III, a naturally occurring diterpenoid found in the yew tree. This compound is an important intermediate in the synthesis of paclitaxel, a widely used anticancer drug. The addition of the trichloroethyloxycarbonyl group enhances its chemical stability and facilitates further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III typically involves the protection of the hydroxyl groups of 10-deacetylbaccatin III with trichloroethyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further use in pharmaceutical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trichloroethyloxycarbonyl group.
Substitution: The trichloroethyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include various derivatives of 10-deacetylbaccatin III with modified functional groups, which can be further used in the synthesis of paclitaxel and other related compounds .
Wissenschaftliche Forschungsanwendungen
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new anticancer agents.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a lead compound for drug development.
Medicine: It plays a crucial role in the synthesis of paclitaxel, a drug used in the treatment of various cancers, including ovarian, breast, and lung cancer.
Wirkmechanismus
The mechanism of action of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Deacetylbaccatin III: The parent compound without the trichloroethyloxycarbonyl group.
Baccatin III: Another precursor in the synthesis of paclitaxel.
7-Troc-paclitaxel: A similar compound with a different protective group.
Uniqueness
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is unique due to the presence of the trichloroethyloxycarbonyl group, which enhances its chemical stability and facilitates further chemical modifications. This makes it a valuable intermediate in the synthesis of paclitaxel and other related compounds .
Eigenschaften
CAS-Nummer |
114915-19-4 |
|---|---|
Molekularformel |
C32H37Cl3O12 |
Molekulargewicht |
720.0 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H37Cl3O12/c1-15-18(37)12-31(42)25(46-26(40)17-9-7-6-8-10-17)23-29(5,24(39)22(38)21(15)28(31,3)4)19(45-27(41)44-14-32(33,34)35)11-20-30(23,13-43-20)47-16(2)36/h6-10,18-20,22-23,25,37-38,42H,11-14H2,1-5H3/t18-,19-,20+,22+,23-,25-,29+,30-,31+/m0/s1 |
InChI-Schlüssel |
OPWQSSWMTQJNMY-VXUMUFIHSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


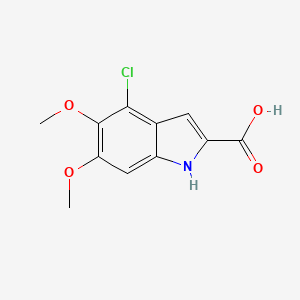
![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)


![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)

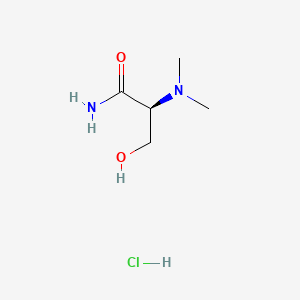

![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)

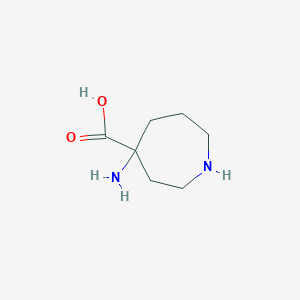
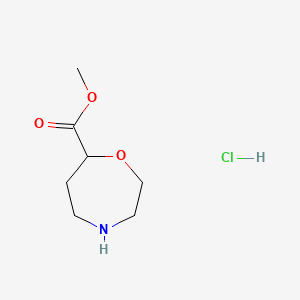
![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)
